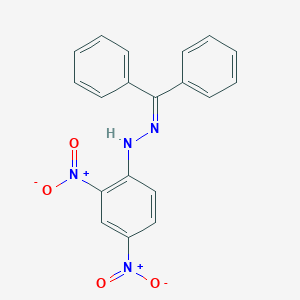
リン酸ビスマス
概要
説明
Bismuth phosphate is an inorganic compound with the chemical formula BiPO₄. It is known for its unique properties, including high photocatalytic activity and photoluminescence. Bismuth phosphate is used in various applications, ranging from environmental engineering to biomedical fields. Its ability to degrade organic pollutants under UV light makes it a valuable material in photocatalysis .
科学的研究の応用
Bismuth phosphate has a wide range of scientific research applications:
作用機序
Target of Action
Bismuth phosphate, like other bismuth compounds, primarily targets the gastrointestinal tract . It has been used to treat ulcers caused by Helicobacter pylori . In addition, recent studies have shown that bismuth-based antivirals target the helicase of SARS-CoV-2 .
Mode of Action
Bismuth phosphate interacts with its targets through a complex molecular multi-targeted mode of action . Once inside the cells of H. pylori, bismuth may bind to various proteins/enzymes and in turn perturb a variety of biological pathways . In the case of SARS-CoV-2, bismuth-based antivirals inhibit the helicase, a critical protein in virus replication .
Biochemical Pathways
It is known that bismuth-based drugs can disrupt a variety of biological pathways once they bind to various proteins/enzymes within the target cells .
Pharmacokinetics
This is an area of ongoing research, with a focus on developing new bismuth compounds and approaches to overcome this challenge .
Result of Action
The result of bismuth phosphate’s action is the alleviation of symptoms associated with the conditions it is used to treat. For instance, in the case of H. pylori infections, bismuth phosphate can help heal ulcers and alleviate gastrointestinal discomfort . When used as an antiviral against SARS-CoV-2, it inhibits a critical protein in virus replication, thereby helping to control the infection .
Action Environment
The action of bismuth phosphate can be influenced by various environmental factors. For instance, its photocatalytic properties can be utilized for environmental governance due to its small band gap and strong visible light response . .
生化学分析
Biochemical Properties
Bismuth phosphate interacts with various biomolecules in biochemical reactions. It has been found to generate surface active oxygen species that can react with other molecules
Cellular Effects
The effects of Bismuth phosphate on cells and cellular processes are complex and multifaceted. It has been suggested that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: Bismuth phosphate can be synthesized using several methods, including co-precipitation, solid-state reactions, and hydrothermal methods.
Co-precipitation Method: This involves mixing bismuth nitrate pentahydrate with a soluble phosphate source in an aqueous solution.
Solid-State Reaction: In this method, bismuth oxide and ammonium dihydrogen phosphate are mixed and heated at high temperatures (around 500°C) to form bismuth phosphate.
Hydrothermal Method: This involves reacting bismuth nitrate with a phosphate source in a hydrothermal reactor at elevated temperatures (160°C) for several hours.
Industrial Production Methods: Industrial production of bismuth phosphate typically involves large-scale co-precipitation or hydrothermal methods due to their simplicity and cost-effectiveness. The choice of method depends on the desired properties of the final product, such as particle size and crystallinity.
化学反応の分析
Bismuth phosphate undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, although these are less common compared to oxidation.
Substitution: Bismuth phosphate can undergo substitution reactions where phosphate ions are replaced by other anions, altering its properties.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve UV light and organic pollutants such as Rhodamine B or methylene blue.
Reduction Reactions: May involve reducing agents like hydrogen gas or hydrazine.
Substitution Reactions: Involve other anions such as sulfate or nitrate in aqueous solutions.
Major Products Formed:
Oxidation: Degradation products of organic pollutants, such as carbon dioxide and water.
Reduction: Reduced forms of bismuth phosphate or other compounds.
Substitution: New bismuth compounds with different anions.
類似化合物との比較
Bismuth phosphate can be compared with other similar compounds, such as:
Bismuth Oxyhalides (BiOX): These compounds, where X can be chlorine, bromine, or iodine, also exhibit photocatalytic properties but have different band gaps and photocatalytic efficiencies.
Bismuth Oxide (Bi₂O₃): Known for its high refractive index and dielectric properties, bismuth oxide is used in optical coatings and electronic devices.
Bismuth Sulfide (Bi₂S₃): This compound is used in thermoelectric materials and has different electronic properties compared to bismuth phosphate.
Uniqueness of Bismuth Phosphate:
By understanding the unique properties and applications of bismuth phosphate, researchers can continue to explore its potential in various scientific and industrial fields.
特性
IUPAC Name |
bismuth;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOQXWSZZPWNCL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiPO4, BiO4P | |
| Record name | bismuth(III) orthophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884443 | |
| Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.952 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; Does not melt when heated; [Merck Index] | |
| Record name | Bismuth phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10049-01-1 | |
| Record name | Bismuth phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9P58L0522 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bismuth phosphate?
A1: Bismuth phosphate, with the chemical formula BiPO4 [], has a molecular weight of 303.952 g/mol [].
Q2: What are the different polymorphic forms of bismuth phosphate?
A2: Bismuth phosphate exists in three main polymorphic forms: a low-temperature monoclinic phase, a high-temperature monoclinic phase, and a hexagonal phase [, ]. The hexagonal phase can be slightly hydrated [].
Q3: What spectroscopic techniques are used to characterize bismuth phosphate?
A3: Researchers commonly utilize a variety of spectroscopic methods to analyze bismuth phosphate, including X-ray diffraction (XRD) [, , , ], Fourier transform infrared (FTIR) spectroscopy [, ], Raman spectroscopy [, , ], X-ray photoelectron spectroscopy (XPS) [], and 31P magic angle spinning nuclear magnetic resonance (MAS NMR) spectroscopy [].
Q4: How does the addition of bismuth phosphate affect the properties of calcium phosphate cement (CPC)?
A4: Incorporating bismuth phosphate into CPC as a radiopaque agent significantly improves radiopacity, even at low concentrations (9%) []. It also enhances injectability by reducing viscosity, and at concentrations up to 12%, improves compressive strength [].
Q5: How does doping with lanthanide ions (Ln3+) affect the thermal stability of bismuth phosphate nanocrystals?
A5: Doping bismuth phosphate nanocrystals with a small amount (≤9%) of Ln3+ ions, such as La3+, Ce3+, and Nd3+, remarkably enhances the thermal stability of the low-temperature monoclinic phase, preventing its complete transition to the high-temperature monoclinic phase even at high temperatures like 900 °C [].
Q6: What factors influence the formation of different bismuth phosphate crystal structures?
A6: Synthesis conditions like temperature and pH significantly influence the resulting bismuth phosphate polymorph. Lower temperatures and higher acidity generally favor the formation of the trigonal phase [].
Q7: How does bismuth phosphate perform as a photocatalyst?
A7: Bismuth phosphate exhibits promising photocatalytic activity, effectively degrading pollutants like methylene blue and methylene orange under UV-visible light irradiation [, ]. The morphology and structure of the catalyst, influenced by synthesis parameters, can impact its photocatalytic efficiency [].
Q8: How does the presence of transition metal cations affect the catalytic activity of multicomponent bismuth phosphate catalysts in propylene ammoxidation?
A8: The addition of transition metal cations, like molybdenum, to multicomponent bismuth phosphate catalysts can significantly influence their catalytic activity and selectivity in reactions like propylene ammoxidation []. This modification highlights the potential of tailoring catalytic performance through compositional changes.
Q9: Can the reduction of bismuth phosphate catalysts with propylene provide insights into their catalytic mechanisms?
A9: Studying the reduction of bismuth phosphate catalysts with propylene reveals valuable information about their redox behavior during reactions like oxidative dehydroaromatization of olefins. The observed changes in CO2 and benzene formation during reduction suggest a redox mechanism involving Bi3+ and Bi [].
Q10: What are some of the potential applications of bismuth phosphate?
A10: Bismuth phosphate holds potential for various applications, including:
- Radiopaque agent in CPC: Due to its ability to enhance radiopacity [].
- Photocatalyst: For environmental remediation due to its ability to degrade organic pollutants under UV-visible light [, ].
- Catalyst in organic synthesis: For reactions like propylene ammoxidation [] and oxidative dehydroaromatization of olefins [].
- Luminescent host material: When doped with rare-earth ions, it can exhibit tunable luminescence properties for potential applications in photonics [, ].
Q11: How is bismuth phosphate used in the treatment of hydroceles?
A11: While bismuth phosphate has been historically used as a sclerosant for hydroceles, its use has declined due to reported severe pain upon injection []. Other sclerosing agents with potentially fewer side effects are now preferred for this application.
Q12: What is the historical significance of bismuth phosphate in nuclear fuel reprocessing?
A12: Bismuth phosphate played a crucial historical role in the separation of plutonium from irradiated nuclear fuel, specifically in the Bismuth Phosphate Process [, ]. While no longer in use, understanding its behavior in this process remains important for managing legacy nuclear waste.
Q13: What factors influence the dissolution of bismuth phosphate in caustic solutions?
A13: Caustic leaching studies on Hanford tank sludge, which contains bismuth phosphate, reveal that factors such as hydroxide ion concentration, temperature, and the presence of other metal phosphates influence the rate and extent of bismuth phosphate dissolution [].
Q14: How does the solubility of bismuth phosphate impact its effectiveness in different applications?
A14: The solubility of bismuth phosphate in various media plays a crucial role in determining its bioavailability and efficacy in different applications. For instance, in medical applications like sclerotherapy, its solubility can impact its diffusion and distribution within the target tissue [].
Q15: How is bismuth phosphate quantified in different matrices?
A15: Researchers employ various analytical techniques to quantify bismuth phosphate in different matrices. For instance, in the context of nuclear waste analysis, techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used to determine the concentration of bismuth, providing insights into the amount of bismuth phosphate present [].
Q16: Are there any alternatives to bismuth phosphate in its various applications?
A16: Yes, depending on the specific application, several alternatives to bismuth phosphate exist. For example, other radiopaque agents like barium sulfate or tantalum oxide can be used in CPC instead of bismuth phosphate []. Similarly, alternative photocatalytic materials, such as titanium dioxide (TiO2), are widely studied and employed for environmental remediation purposes [].
Q17: What resources are available to researchers studying bismuth phosphate?
A17: Researchers exploring bismuth phosphate have access to a wide range of resources, including:
Q18: What are some of the key historical milestones in the research and application of bismuth phosphate?
A18: Key historical milestones related to bismuth phosphate include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



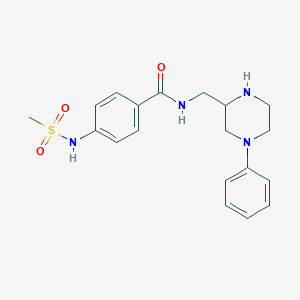


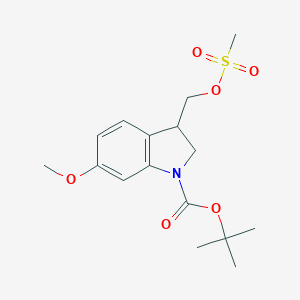
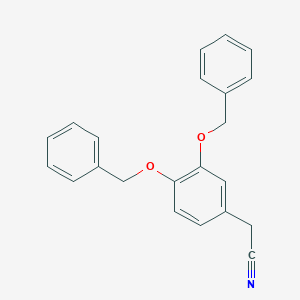


![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)
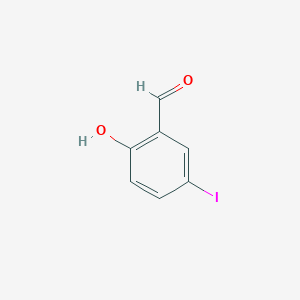
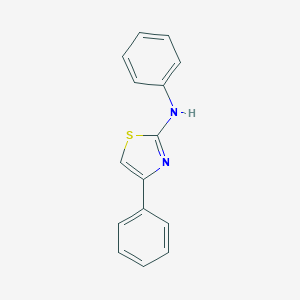
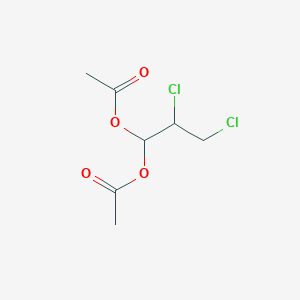
![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)
